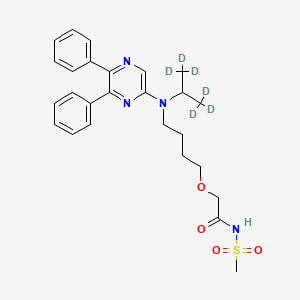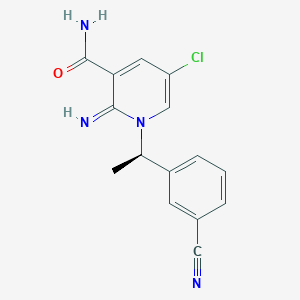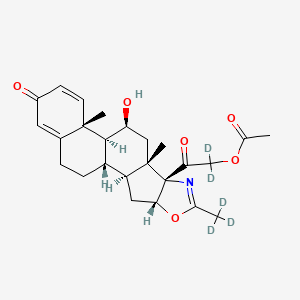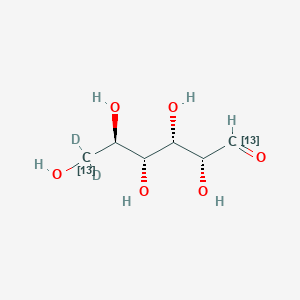
D-Glucose-13C2,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-13C2,d2, also known as Glucose-13C2,d2 or D- (+)-Glucose-13C2,d2, is a labeled form of D-Glucose where two carbon atoms are replaced with the carbon-13 isotope and two hydrogen atoms are replaced with deuterium. This compound is a monosaccharide and an important carbohydrate in biology. It serves as a carbohydrate sweetener and is a critical component of general metabolism, acting as a key signal molecule related to cellular metabolic states and stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C2,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the glucose molecule. This is typically achieved through chemical synthesis methods that introduce these isotopes at specific positions in the glucose molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods involve the use of labeled starting materials and controlled reaction conditions to achieve high yields and purity of the labeled glucose. The production process is designed to ensure the consistent incorporation of the isotopes and to minimize any potential impurities .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucose-13C2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of regular D-Glucose but are monitored using techniques that can detect the labeled isotopes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are typically mild to preserve the integrity of the labeled isotopes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce labeled gluconic acid, while reduction reactions may yield labeled sorbitol .
Wissenschaftliche Forschungsanwendungen
D-Glucose-13C2,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of glucose metabolism.
Biology: Employed in studies of cellular metabolism and signaling pathways.
Medicine: Utilized in research on glucose utilization and metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism
Wirkmechanismus
The mechanism of action of D-Glucose-13C2,d2 involves its role as a glucose analog. It is taken up by cells through glucose transporters and participates in metabolic pathways similar to regular glucose. The labeled isotopes allow researchers to track its movement and transformation within the cell, providing insights into glucose metabolism and its regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-1-13C
- D-Glucose-2-13C
Uniqueness
D-Glucose-13C2,d2 is unique due to the specific positions of the carbon-13 and deuterium labels. This specific labeling allows for detailed studies of glucose metabolism and provides unique insights that other labeled glucose compounds may not offer .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1D2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-XNSWDWNISA-N |
Isomerische SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




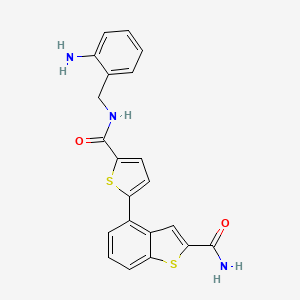
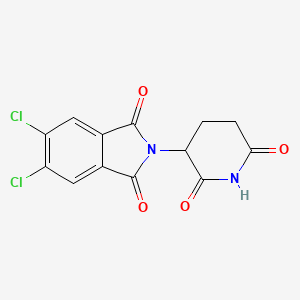
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)


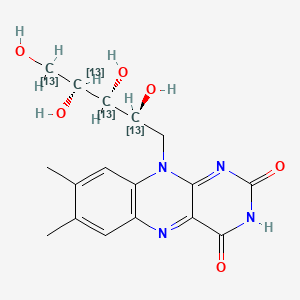
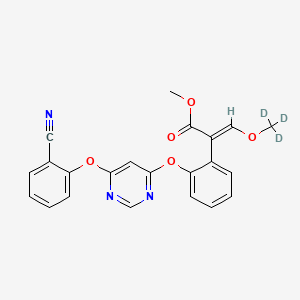
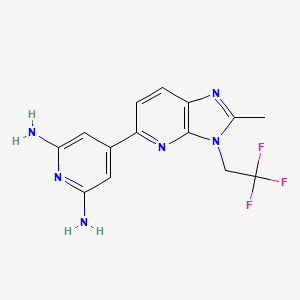
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
